molecular formula C26H30N2O2 B13127020 1,8-Bis(cyclohexylamino)anthracene-9,10-dione CAS No. 478695-69-1

1,8-Bis(cyclohexylamino)anthracene-9,10-dione

Cat. No.: B13127020
CAS No.: 478695-69-1
M. Wt: 402.5 g/mol
InChI Key: LOXYAISXMRAABD-UHFFFAOYSA-N
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Description

1,8-Bis(cyclohexylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two cyclohexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(cyclohexylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone with cyclohexylamine. The process can be summarized as follows:

    Starting Material: Anthraquinone is used as the starting material.

    Reaction with Cyclohexylamine: Anthraquinone is reacted with cyclohexylamine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, where the reaction conditions are optimized for maximum yield and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

1,8-Bis(cyclohexylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Bis(cyclohexylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(cyclohexylamino)anthracene-9,10-dione
  • 1,5-Bis(cyclohexylamino)anthracene-9,10-dione
  • 1,8-Bis(phenylamino)anthracene-9,10-dione

Uniqueness

1,8-Bis(cyclohexylamino)anthracene-9,10-dione is unique due to the specific positioning of the cyclohexylamino groups at the 1 and 8 positions on the anthracene-9,10-dione core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

478695-69-1

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

1,8-bis(cyclohexylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H30N2O2/c29-25-19-13-7-15-21(27-17-9-3-1-4-10-17)23(19)26(30)24-20(25)14-8-16-22(24)28-18-11-5-2-6-12-18/h7-8,13-18,27-28H,1-6,9-12H2

InChI Key

LOXYAISXMRAABD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5CCCCC5

Origin of Product

United States

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